Monodictyphenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

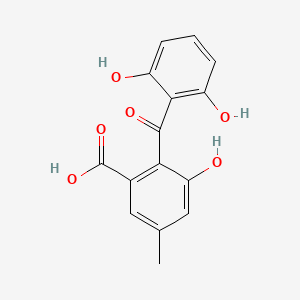

Monodictyphenone is a member of the class of benzophenones in which one phenyl group is substituted at positions 2 and 6 by hydroxy groups while the other is substituted at positions 2, 4, and 6 by hydroxy, methyl, and carboxy groups, respectively. First obtained from the fungal strain Monodictys putredinis, isolated from the inner tissue of a marine green alga, it was subsequently obtained from the fungus Aspergillus nidulans. It has a role as a metabolite. It is a member of benzophenones, a member of resorcinols, a monocarboxylic acid and a member of benzoic acids.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Genetic Pathways

The biosynthesis of monodictyphenone involves a complex genetic framework within Aspergillus nidulans. Research has identified specific genes that are essential for its production, particularly those within the mdp gene cluster. Notably, the deletion of the cclA gene, a component of the COMPASS complex, leads to the derepression of this gene cluster, resulting in increased production of this compound and related compounds such as emodin .

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound includes several key enzymes and intermediates:

- MdpA : Functions as a coactivator in the biosynthesis process.

- MdpE : Acts as a positive DNA-binding partner that regulates gene expression within the mdp cluster.

- Intermediate Compounds : The identification of endocrocin as an intermediate suggests that further enzymatic steps are involved in the conversion to this compound .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of several pathogenic microorganisms, including fungi like Candida albicans. This property underscores its potential as an antifungal agent .

- Antitumor Activity : Research indicates that fermentation extracts containing this compound have demonstrated bioactivity against cancer cell lines, suggesting its potential role in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- A study published in Applied and Environmental Microbiology explored the genetic basis for this compound production in Aspergillus nidulans, detailing how targeted deletions can enhance production levels and facilitate further research into its applications .

- Another investigation highlighted the compound's ability to confer increased survival rates in Caenorhabditis elegans infected with opportunistic pathogens, showcasing its potential as a therapeutic agent against infections .

Potential Therapeutic Applications

The diverse biological activities associated with this compound suggest several therapeutic applications:

- Antifungal Treatments : Given its efficacy against fungal pathogens, this compound could be developed into antifungal treatments for infections resistant to conventional therapies.

- Cancer Therapeutics : The antitumor properties observed in laboratory settings warrant further investigation into its use as a chemotherapeutic agent.

Data Table: Summary of this compound Applications

Eigenschaften

Molekularformel |

C15H12O6 |

|---|---|

Molekulargewicht |

288.25 g/mol |

IUPAC-Name |

2-(2,6-dihydroxybenzoyl)-3-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C15H12O6/c1-7-5-8(15(20)21)12(11(18)6-7)14(19)13-9(16)3-2-4-10(13)17/h2-6,16-18H,1H3,(H,20,21) |

InChI-Schlüssel |

UMNWQJSVQOCNEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.